molecular formula C12H13NO3 B8289969 4-Formyl-3-vinyl-phenyl dimethylcarbamate

4-Formyl-3-vinyl-phenyl dimethylcarbamate

Cat. No.: B8289969
M. Wt: 219.24 g/mol
InChI Key: NLBMQYLLNALSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formyl-3-vinyl-phenyl dimethylcarbamate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(3-ethenyl-4-formylphenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C12H13NO3/c1-4-9-7-11(6-5-10(9)8-14)16-12(15)13(2)3/h4-8H,1H2,2-3H3

InChI Key

NLBMQYLLNALSPW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC(=C(C=C1)C=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-dimethylcarbamoyloxy-2-formyl-phenyl trifluoromethanesulfonate (4.13 g, 12.1 mmol) obtained in step (b) of Example 192 in 1,4-dioxane (15 ml) were added tetrakis(triphenylphosphine)palladium (693 mg, 0.600 mmol), 2,6-di-t-butylphenol (5 mg), lithium chloride (1.54 g, 36.4 mmol) and tributyl(vinyl)tin (4.23 ml, 14.5 mmol) with stirring, and the resulting mixture was stirred for 3 hours at 100° C. under a nitrogen atmosphere. Subsequently, saturated aqueous potassium fluoride solution (5 ml) was added to the reaction mixture, and the resulting mixture was stirred for 2 hours at room temperature, filtered, and evaporated in vacuo. To the residue was added water (40 ml), and the resulting mixture was extracted with ethyl acetate (50 ml×2). The organic layer was washed successively with 1N hydrochloric acid (40 ml×1) and saturated aqueous sodium chloride solution (40 ml×1), dried over anhydrous sodium sulfate, filtered, and evaporated in vacuo to afford the crude product. The crude product was purified by chromatography on a silica gel column using a mixed solvent of hexane and ethyl acetate (10:1-1:1) as the eluent to afford the title compound (2.11 g, yield: 79%) as a colorless oil.
Name
5-dimethylcarbamoyloxy-2-formyl-phenyl trifluoromethanesulfonate
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
4.23 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
693 mg
Type
catalyst
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
79%

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